1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-methyl-3-pyridinemethanol with 1H-1,2,4-triazole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the preparation of intermediates, followed by cyclization and functional group modifications to yield the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
- 1-(5-Methyl-3-pyridinyl)ethanone
- 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
- 3-(Pyridin-3-ylamino)cyclohex-2-enones
Uniqueness: 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and pyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H11N5 |
---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
1-[(5-methylpyridin-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-7-2-8(4-11-3-7)5-14-6-12-9(10)13-14/h2-4,6H,5H2,1H3,(H2,10,13) |
InChI Key |
BDLIXARWIVREQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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